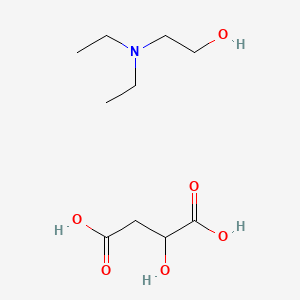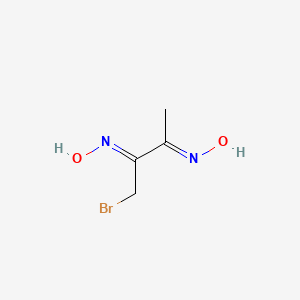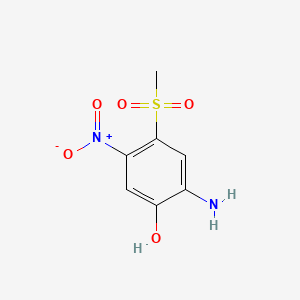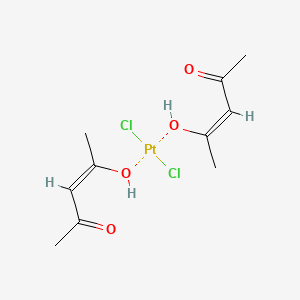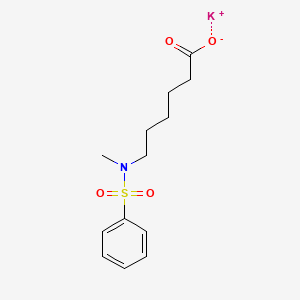
3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butenenitrile group, an acetyloxy group, a methyl group, and a phenoxyphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- typically involves multiple steps, including the formation of the butenenitrile backbone, the introduction of the acetyloxy group, and the attachment of the phenoxyphenyl group. Common reagents used in these reactions include acetic anhydride, phenol derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxyphenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenylphenyl)-: Similar structure but with a phenyl group instead of a phenoxyphenyl group.
3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(4-phenoxyphenyl)-: Similar structure but with a different position of the phenoxy group.
Uniqueness
The uniqueness of 3-Butenenitrile, 2-(acetyloxy)-3-methyl-4-(3-phenoxyphenyl)-, (R-(E))- lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
99603-88-0 |
|---|---|
Molekularformel |
C19H17NO3 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
[(E,1R)-1-cyano-2-methyl-3-(3-phenoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C19H17NO3/c1-14(19(13-20)22-15(2)21)11-16-7-6-10-18(12-16)23-17-8-4-3-5-9-17/h3-12,19H,1-2H3/b14-11+/t19-/m0/s1 |
InChI-Schlüssel |
RJAJKUZEMMNCCE-VUVZNRFTSA-N |
Isomerische SMILES |
C/C(=C\C1=CC(=CC=C1)OC2=CC=CC=C2)/[C@H](C#N)OC(=O)C |
Kanonische SMILES |
CC(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C(C#N)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


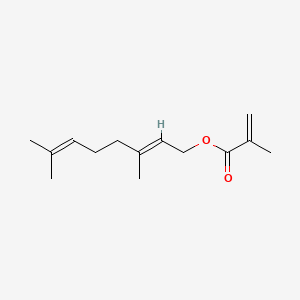
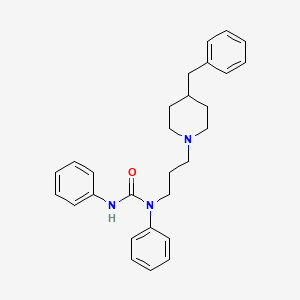
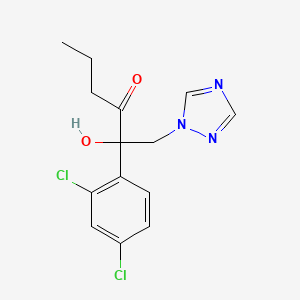


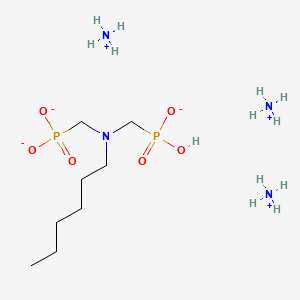
![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
